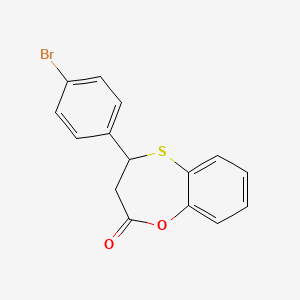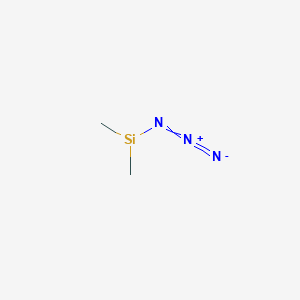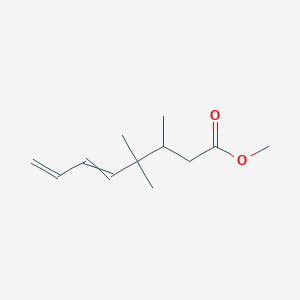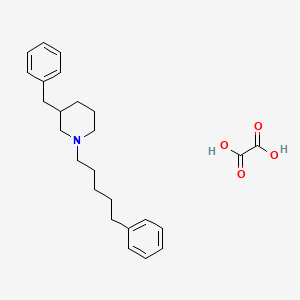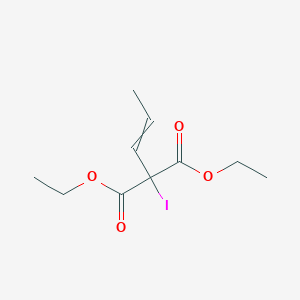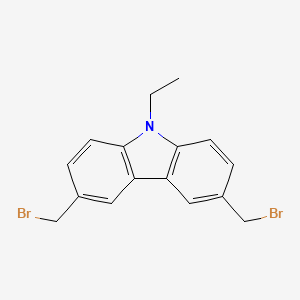
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of bromomethyl groups at the 3 and 6 positions, along with an ethyl group at the 9 position, makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole typically involves the bromination of 9-ethyl-9H-carbazole. One common method is the bromination of 9-ethyl-9H-carbazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3,6-bis(azidomethyl)-9-ethyl-9H-carbazole, while oxidation with potassium permanganate could produce 3,6-bis(carboxymethyl)-9-ethyl-9H-carbazole.
Aplicaciones Científicas De Investigación
3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active molecules, including anticancer and antimicrobial agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole in its various applications depends on the specific context. In organic electronics, the compound’s ability to participate in π-conjugation and its electron-donating properties are crucial. In pharmaceuticals, the bromomethyl groups can act as reactive sites for further functionalization, allowing the compound to interact with biological targets such as enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(bromomethyl)carbazole: Lacks the ethyl group at the 9 position, which can affect its reactivity and applications.
3,6-Bis(chloromethyl)-9-ethyl-9H-carbazole: Similar structure but with chloromethyl groups instead of bromomethyl groups, leading to different reactivity.
9-Ethyl-9H-carbazole: Lacks the bromomethyl groups, making it less reactive for certain applications.
Uniqueness
The presence of both bromomethyl groups and an ethyl group in 3,6-Bis(bromomethyl)-9-ethyl-9H-carbazole provides a unique combination of reactivity and electronic properties, making it a versatile compound for various applications in organic synthesis, materials science, and pharmaceuticals .
Propiedades
Número CAS |
174815-05-5 |
|---|---|
Fórmula molecular |
C16H15Br2N |
Peso molecular |
381.10 g/mol |
Nombre IUPAC |
3,6-bis(bromomethyl)-9-ethylcarbazole |
InChI |
InChI=1S/C16H15Br2N/c1-2-19-15-5-3-11(9-17)7-13(15)14-8-12(10-18)4-6-16(14)19/h3-8H,2,9-10H2,1H3 |
Clave InChI |
XFSOZBXINMWQSD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)CBr)C3=C1C=CC(=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


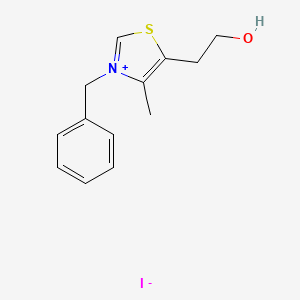


![4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one](/img/structure/B12562578.png)
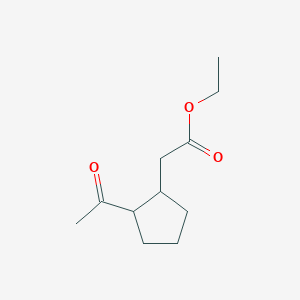
![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)

